9-Amino-2-bromoacridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

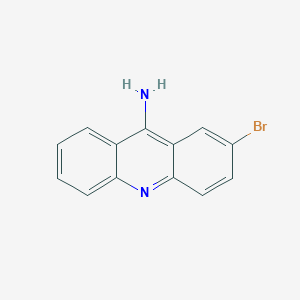

2D Structure

3D Structure

属性

IUPAC Name |

2-bromoacridin-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHQDINYPPBLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166338 |

Source

|

| Record name | 9-Amino-2-bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157996-59-3 |

Source

|

| Record name | 9-Amino-2-bromoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of 9-Amino-2-bromoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 9-Amino-2-bromoacridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a feasible synthetic pathway, purification protocols, and expected analytical data, structured to be a valuable resource for researchers in the field.

Synthetic Pathway

The synthesis of this compound can be achieved through a robust three-step process, commencing with an Ullmann condensation to form the diarylamine backbone, followed by a cyclization to construct the acridine core, and culminating in an amination reaction.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous acridine derivatives. Researchers should perform appropriate safety assessments before conducting any experimental work.

Step 1: Synthesis of N-(4-bromophenyl)anthranilic Acid

This step involves the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and 4-bromoaniline.

Methodology:

-

To a reaction vessel, add 2-chlorobenzoic acid (1 equivalent), 4-bromoaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude N-(4-bromophenyl)anthranilic acid.

Step 2: Synthesis of 2-Bromo-9-chloroacridine

The diarylamine intermediate is cyclized using phosphorus oxychloride to form the acridine core.

Methodology:

-

In a fume hood, carefully add N-(4-bromophenyl)anthranilic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

-

Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

-

The precipitate, 2-bromo-9-chloroacridine, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the 9-chloro group with an amino group.

Methodology:

-

Dissolve 2-bromo-9-chloroacridine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1]

-

Add an excess of an ammonia source, such as a solution of ammonia in the reaction solvent or an ammonium salt (e.g., ammonium carbonate) (3-5 equivalents).[1]

-

Heat the reaction mixture to 70-120 °C for 3-4 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to below 40 °C and add water.[1]

-

Adjust the pH to 12-14 with an aqueous solution of sodium hydroxide to precipitate the product.[1]

-

Stir the mixture and then collect the solid by filtration. Wash the solid with water and dry to obtain crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials and by-products.

Diagram of the Purification Workflow

Caption: General purification workflow for this compound.

Methodology:

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent should be optimized based on TLC analysis.

-

Recrystallization: Further purification can be achieved by recrystallization. The crude or column-purified product should be dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowed to cool slowly. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. A patent suggests that for similar 9-aminoacridine derivatives, simple solid-liquid separation after pH adjustment can yield a product of high purity.[1]

Quantitative Data Summary

The following tables summarize the expected data for the synthesis of this compound based on typical yields for analogous reactions. Actual yields may vary depending on experimental conditions.

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Expected Yield |

| N-(4-bromophenyl)anthranilic Acid | C₁₃H₁₀BrNO₂ | 308.13 | 885-69-8 | 60-80% |

| 2-Bromo-9-chloroacridine | C₁₃H₇BrClN | 292.56 | 10567-02-9 | 70-90% |

| This compound | C₁₃H₉BrN₂ | 273.13 | 157996-59-3 | 70-85% |

Expected Analytical Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. |

| FT-IR (cm⁻¹) | N-H stretching vibrations around 3300-3500 cm⁻¹. C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹). C-Br stretching around 500-600 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 273/275 for the bromine isotopes). |

| Melting Point (°C) | A sharp melting point is indicative of high purity. |

| Purity (by HPLC) | >95% is generally desired for research applications. |

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 9-Amino-2-bromoacridine

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific fields.

Core Chemical and Physical Properties

This compound is a derivative of the fluorescent dye and biologically active compound, 9-aminoacridine. Its properties are foundational to its application in research and drug discovery.

Structural and Physical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 157996-59-3 | [1] |

| Molecular Formula | C₁₃H₉BrN₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | Yellow needles (predicted based on 9-aminoacridine) | [2] |

| Melting Point | Data not available. For comparison, 9-bromoacridine has a melting point of 115-119 °C and 9-aminoacridine melts at approximately 241 °C. | [2][3] |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like alcohol. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines a general synthesis protocol for aminoacridine derivatives, which can be adapted for this compound.

Synthesis of 9-Aminoacridine Derivatives

A common method for synthesizing 9-aminoacridine and its derivatives involves the reaction of a 9-haloacridine (such as 9-chloroacridine or 9-bromoacridine) with an amine in a polar aprotic solvent.[4] This approach avoids the use of harsh and corrosive reagents like phenol.[4]

Objective: To synthesize a 9-aminoacridine derivative from a 9-haloacridine precursor.

Materials:

-

9-chloroacridine or 9-bromoacridine (starting material)

-

Ammonia gas or desired amine (R-NH₂)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (polar aprotic solvent)

-

Sodium hydroxide (for pH adjustment)

-

Deionized water

-

Reaction vessel equipped with a thermometer, stirrer, and gas inlet

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Charge the reaction vessel with the 9-haloacridine (e.g., 9-chloroacridine, 1 equivalent) and the polar aprotic solvent (e.g., DMSO).[4]

-

Stir the mixture at room temperature to ensure dissolution.

-

Introduce the amine (e.g., ammonia gas) into the reactor through a controlled flow system.[4]

-

Slowly heat the reaction mixture to a temperature between 70-120 °C.[4]

-

Maintain the reaction at this temperature for a set period (e.g., 3 hours), monitoring the progress of the reaction using TLC until the starting material is consumed.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Recover the solvent (e.g., DMSO) under reduced pressure.[4]

-

Add water to the residue and adjust the pH to 14 using sodium hydroxide to precipitate the product.[4]

-

Stir for a short period (e.g., 10 minutes) and then collect the solid product by filtration.[4]

-

Wash the collected solid with water until it is neutral.[4]

-

Dry the final product to obtain the 9-aminoacridine derivative.[4]

Biological Activity and Signaling Pathways

9-Aminoacridine and its derivatives are biologically active molecules with a range of applications, including roles as anticancer, antimicrobial, and antiprion agents.[5][6][7][8] Their mechanism of action often involves interaction with nucleic acids and modulation of key cellular signaling pathways.[6][9][10]

Mechanism of Action

The planar structure of the acridine ring allows these compounds to intercalate between the base pairs of DNA.[6][9] This interaction can inhibit essential cellular processes such as DNA transcription and the function of enzymes like DNA topoisomerases.[9] Furthermore, derivatives of 9-aminoacridine have been shown to suppress critical signaling pathways that are often dysregulated in cancer cells, including the PI3K/AKT/mTOR, p53, and NF-kB pathways.[6][9]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 9-aminoacridine derivatives.

Inhibition of Ribosome Biogenesis

Recent studies have revealed that 9-aminoacridine (9AA) is a potent inhibitor of ribosome biogenesis. It achieves this by targeting both the transcription of ribosomal RNA (rRNA) precursors by RNA Polymerase I and the subsequent processing of these pre-rRNAs.[10] This dual-action rapidly halts the production of new ribosomes, which is critical for cell growth and proliferation.[10]

Caption: Dual inhibition of ribosome biogenesis by 9-aminoacridine.

Antimicrobial and Other Activities

In addition to its anticancer properties, 9-aminoacridine has demonstrated significant antimicrobial effects. It is effective against multidrug-resistant Klebsiella pneumoniae, where its mechanism involves interacting with bacterial DNA and disrupting the proton motive force.[8] The broad bioactivity of the 9-aminoacridine scaffold also includes antimalarial, antiparasitic, and antiviral properties, making it a versatile platform for drug development.[5][9]

References

- 1. This compound CAS#: 157996-59-3 [chemicalbook.com]

- 2. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Bromoacridine 97 4357-57-7 [sigmaaldrich.com]

- 4. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 10. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the DNA Intercalation Mechanism of 9-Amino-2-bromoacridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of DNA intercalation by 9-Amino-2-bromoacridine, a derivative of the well-studied intercalator 9-aminoacridine. While specific quantitative data for the 2-bromo derivative is limited in publicly available literature, this guide leverages the extensive knowledge of its parent compound to provide a robust framework for understanding its mode of action. The introduction of a bromine atom at the C2 position is known to influence the electronic properties and steric profile of the acridine ring, potentially modulating its DNA binding affinity and sequence selectivity. Notably, this substitution has been reported to redirect specificity towards triplex DNA, highlighting the nuanced effects of halogenation on acridine-DNA interactions.[1] This guide will detail the fundamental mechanism of intercalation, provide comprehensive experimental protocols for its investigation, and present a framework for data analysis and visualization.

The Core Mechanism: A Step-by-Step Intercalation Pathway

The intercalation of this compound into the DNA double helix is a dynamic process driven by a combination of electrostatic, van der Waals, and hydrophobic interactions. The planar aromatic acridine ring is the key player, inserting itself between adjacent base pairs of the DNA.

The proposed mechanism can be broken down into the following key stages:

-

Initial Electrostatic Attraction: The protonated 9-amino group of the acridine derivative engages in long-range electrostatic interactions with the negatively charged phosphate backbone of the DNA. This initial attraction helps to position the molecule in the vicinity of the DNA helix.

-

Groove Binding: The molecule then transiently associates with the minor or major groove of the DNA. This intermediate step allows for a more intimate alignment of the planar acridine ring with the DNA base pairs.

-

DNA "Breathing" and Intercalation Site Formation: The DNA helix is not a static structure. Local, transient "breathing" motions create temporary openings between adjacent base pairs.

-

Intercalation: The planar this compound molecule then slides into one of these transiently opened sites, positioning its aromatic rings to stack with the flanking DNA bases. This insertion causes a localized unwinding and lengthening of the DNA helix.

-

Stabilization: The intercalated complex is stabilized by several forces:

-

π-π stacking interactions between the aromatic system of the acridine and the electron-rich surfaces of the DNA bases.

-

Van der Waals forces between the intercalator and the atoms of the base pairs.

-

Hydrogen bonding may occur between the 9-amino group and functionalities within the intercalation site.

-

Release of bound water molecules from both the DNA and the ligand, leading to a favorable entropic contribution to the binding free energy.

-

The bromine substituent at the 2-position can influence this process by altering the electron density of the acridine ring system, potentially enhancing the π-π stacking interactions. Furthermore, its steric bulk may impose certain geometric constraints on the intercalation event, possibly leading to altered sequence preferences compared to the unsubstituted 9-aminoacridine.

Visualizing the Intercalation Pathway

The following diagram illustrates the proposed signaling pathway for the DNA intercalation of this compound.

Caption: Proposed pathway of this compound DNA intercalation.

Quantitative Analysis of DNA Intercalation

| Parameter | Symbol | Typical Range for Intercalators | Experimental Technique(s) |

| Binding Constant | Kb | 104 - 107 M-1 | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Dissociation Constant | Kd | 10-7 - 10-4 M | Fluorescence Spectroscopy, Isothermal Titration Calorimetry |

| Binding Site Size | n | 2 - 4 base pairs | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Enthalpy Change | ΔH | -40 to -10 kJ/mol | Isothermal Titration Calorimetry |

| Entropy Change | ΔS | 10 to 100 J/mol·K | Isothermal Titration Calorimetry |

| Free Energy Change | ΔG | -40 to -20 kJ/mol | Isothermal Titration Calorimetry, Calculation from Kb |

| Association Rate Constant | kon | 105 - 107 M-1s-1 | Surface Plasmon Resonance, Stopped-Flow Spectroscopy |

| Dissociation Rate Constant | koff | 10-3 - 10-1 s-1 | Surface Plasmon Resonance, Stopped-Flow Spectroscopy |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the DNA intercalation of this compound.

Experimental Workflow

The general workflow for investigating the DNA binding of a small molecule like this compound is depicted below.

Caption: A generalized workflow for studying DNA-intercalator interactions.

UV-Visible Spectrophotometry Protocol

This protocol is designed to determine the binding constant (Kb) and binding site size (n) of this compound to DNA. The principle lies in monitoring the changes in the absorbance spectrum of the compound upon titration with DNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance (λmax).[2][3]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorbance at 260 nm using ε = 6600 M-1cm-1)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 20 µM) in the binding buffer.

-

Record the initial UV-Vis spectrum of the this compound solution from 300 to 500 nm.

-

Titrate the solution with increasing concentrations of ct-DNA (e.g., in increments of 5 µM).

-

After each addition of DNA, gently mix the solution and allow it to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum after each titration step.

-

Correct the spectra for the dilution effect and the absorbance of DNA itself.

-

Plot the absorbance at the λmax of the free compound versus the concentration of DNA.

-

The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or by using a Scatchard plot analysis.

Fluorescence Spectroscopy Protocol

This method utilizes the quenching of the intrinsic fluorescence of this compound upon binding to DNA to determine the binding constant (Kb) and binding site size (n).[4]

Materials:

-

This compound stock solution

-

ct-DNA stock solution

-

Binding buffer

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.

-

Determine the optimal excitation and emission wavelengths by recording the fluorescence spectrum of the free compound.

-

Set the excitation wavelength and record the initial fluorescence emission spectrum.

-

Titrate the solution with increasing concentrations of ct-DNA.

-

After each addition, mix and equilibrate for 5 minutes.

-

Record the fluorescence intensity at the emission maximum.

-

Correct the fluorescence intensity for the inner filter effect if necessary.[5][6]

-

The binding constant can be determined using the Stern-Volmer equation for quenching.

Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy is a powerful technique to probe the conformational changes in DNA upon ligand binding and to gain insights into the binding mode. Intercalation typically induces a significant change in the CD spectrum of DNA.[7][8]

Materials:

-

This compound stock solution

-

ct-DNA stock solution

-

Binding buffer

-

CD-grade quartz cuvette

-

Circular dichroism spectropolarimeter

Procedure:

-

Prepare a solution of ct-DNA at a fixed concentration (e.g., 50 µM in base pairs) in the binding buffer.

-

Record the CD spectrum of the free DNA from 220 to 320 nm.

-

Prepare a series of solutions with a constant DNA concentration and increasing concentrations of this compound (e.g., molar ratios of drug to DNA from 0.1 to 2.0).

-

Incubate the solutions for at least 30 minutes at room temperature.

-

Record the CD spectrum for each solution.

-

Subtract the CD spectrum of the buffer (and the free drug if it has a CD signal) from the spectra of the complexes.

-

Analyze the changes in the positive and negative bands of the DNA CD spectrum to infer conformational changes.

Logical Relationships in Data Interpretation

The interpretation of the experimental data relies on a logical framework that connects the observed changes to the underlying molecular mechanism.

Conclusion

The DNA intercalation of this compound represents a fascinating and complex molecular interaction with significant implications for drug design and development. While further experimental studies are required to elucidate the precise quantitative and structural details of its binding to duplex DNA, the foundational knowledge of 9-aminoacridine provides a strong predictive framework. The methodologies and analytical approaches detailed in this guide offer a comprehensive roadmap for researchers to rigorously investigate the DNA binding properties of this and other novel intercalating agents. A thorough understanding of these mechanisms at a molecular level is paramount for the rational design of next-generation DNA-targeted therapeutics.

References

- 1. Aston Publications Explorer [publications.aston.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. scispace.com [scispace.com]

Spectroscopic Analysis of 9-Amino-2-bromoacridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-2-bromoacridine is a heterocyclic compound belonging to the acridine family, a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and antiprion properties.[1][2] The substitution of a bromine atom at the 2-position and an amino group at the 9-position of the acridine core can significantly influence its physicochemical properties and biological interactions. Spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic route for 9-aminoacridine derivatives involves the reaction of a corresponding 9-chloroacridine with an amine.[3]

A plausible synthetic approach for this compound would involve the initial synthesis of 2-bromo-9-chloroacridine, followed by amination. The synthesis of substituted 9-chloroacridines can be accomplished via the cyclization of N-phenylanthranilic acids using reagents like phosphorus oxychloride.[4] The subsequent reaction with an amino source, such as ammonia or an appropriate amine, in a suitable solvent system yields the desired 9-aminoacridine derivative.[5]

Purification of the final product is typically achieved through recrystallization or column chromatography to ensure high purity for spectroscopic analysis and biological testing.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the complete characterization of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The acridine core exhibits characteristic absorption bands in the UV and visible regions.[6]

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 9-Aminoacridine | Methanol | 260, 400, 422 | ~10,000 - 50,000 |

| Acridine Orange | Aqueous Buffer | 490 | ~56,000 |

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1 mM. Perform serial dilutions to obtain a final concentration in the range of 1-10 µM.[7]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorbance of the sample solution from 200 to 800 nm.[8]

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of the molecule upon excitation. Acridine derivatives are often fluorescent.[9]

Table 2: Representative Fluorescence Data for Acridine Derivatives

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 9-Aminoacridine | Ethanol | 400 | 457 | - |

| Acridine Orange | Aqueous Buffer | 490 | 520 | - |

Experimental Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar to nanomolar range) in a fluorescence-grade solvent.[10]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at its excitation maximum and scanning the emission wavelengths.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 | 110 - 150 |

| Amino Proton | 5.0 - 8.0 | - |

Note: These are estimated chemical shift ranges based on the general structure of aminoacridines. The exact values will depend on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] Filter the solution to remove any particulate matter.[12]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| C=N stretch (acridine ring) | 1600 - 1650 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

| C-Br stretch | 500 - 600 |

Note: These are general ranges for the indicated functional groups.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[15][16]

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum.

-

Record the spectrum of the sample.

-

The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[15]

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Expected Mass Spectrometry Data for this compound

| Analysis | Expected m/z |

| Molecular Formula | C₁₃H₉BrN₂ |

| Molecular Weight | 273.13 g/mol |

| Expected [M+H]⁺ | 274.00 |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two major peaks for the molecular ion, separated by 2 m/z units.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).[17]

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[18]

-

Measurement:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Biological Activity and Signaling Pathways

9-Aminoacridine derivatives are known to exert their biological effects through various mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II.[19] This interaction can lead to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

While the specific signaling pathways affected by this compound have not been extensively studied, it is plausible that it shares mechanisms with other 9-aminoacridines. A potential mechanism of action could involve the activation of DNA damage response pathways, leading to the modulation of key signaling molecules such as p53, ATM, and ATR.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

A systematic workflow is crucial for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined the fundamental spectroscopic techniques, including UV-Vis, fluorescence, NMR, IR, and mass spectrometry, that are essential for its structural elucidation and purity assessment. While specific experimental data for this particular derivative is limited in the public domain, the provided protocols for related acridine compounds offer a solid foundation for researchers. The combination of these analytical methods, coupled with a systematic workflow, will enable a thorough understanding of the physicochemical properties of this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NP-MRD: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (NP0000121) [np-mrd.org]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Solid-phase synthesis of acridine-peptide conjugates and their analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

discovery and historical development of acridine-based compounds

A Technical Guide to the Discovery, Historical Development, and Therapeutic Applications of Acridine-Based Compounds

For over a century, the planar, nitrogen-containing heterocyclic scaffold of acridine has captivated chemists and biologists alike. Initially isolated from the humble origins of coal tar, acridine and its derivatives have evolved from simple dyes to a versatile class of compounds with profound impacts on medicine. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical milestones, key synthetic methodologies, and the ever-expanding therapeutic landscape of acridine-based compounds.

Discovery and Early Developments: A Chromophoric Beginning

The story of acridine begins in 1870, when Carl Gräbe and Heinrich Caro first isolated the compound from coal tar.[1] Its name, derived from the Latin acer (sharp), reflects its pungent odor and irritant properties.[2] The initial applications of acridines were centered around their vibrant colors, leading to their use as dyes.[1] A significant breakthrough occurred in 1917 when Ehrlich and Benda discovered the potent antimicrobial properties of the acridine derivative, proflavine.[2] This discovery paved the way for the development of a new class of antibacterial agents.

During World War II, the scarcity of quinine, the primary antimalarial drug at the time, spurred intensive research into synthetic alternatives. This led to the development and widespread use of mepacrine (quinacrine), an acridine derivative that proved to be an effective antimalarial agent.[3] The success of mepacrine solidified the therapeutic potential of the acridine scaffold and fueled further exploration of its medicinal applications.

The Rise of Acridines in Oncology: Targeting DNA

The mid-20th century marked a pivotal shift in acridine research towards oncology. The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to cell death.[4][5] This mechanism of action became the cornerstone for the development of acridine-based anticancer agents.

Amsacrine, a 9-anilinoacridine derivative, emerged as a clinically significant antitumor drug, particularly in the treatment of acute leukemias.[6][7] Its development highlighted the importance of structure-activity relationships, demonstrating that modifications to the acridine core and its side chains could profoundly influence biological activity and target specificity. Further research revealed that in addition to DNA intercalation, many acridine derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[5][6] This dual mechanism of action contributes to their potent cytotoxic effects against cancer cells.

Synthetic Methodologies: Building the Acridine Core

The therapeutic potential of acridines has driven the development of various synthetic strategies to access the core tricycle and its derivatives. Two classical methods, the Bernthsen acridine synthesis and the Ullmann condensation, remain fundamental in acridine chemistry.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1][8]

Experimental Protocol: Bernthsen Acridine Synthesis

-

Reactants: Diphenylamine and a suitable carboxylic acid (e.g., formic acid for the parent acridine).

-

Catalyst: Anhydrous zinc chloride.

-

Procedure:

-

A mixture of diphenylamine and the carboxylic acid is heated with an excess of anhydrous zinc chloride.

-

The reaction is typically carried out at high temperatures, often ranging from 200 to 270°C, for several hours.

-

Upon completion, the reaction mixture is cooled and treated with an aqueous workup to remove the zinc salts.

-

The crude acridine product is then purified by recrystallization or chromatography.

-

Ullmann Condensation

The Ullmann condensation provides a route to acridones, which can then be converted to acridines. This reaction involves the copper-catalyzed coupling of an o-chlorobenzoic acid with an aniline derivative, followed by cyclization of the resulting N-phenylanthranilic acid.[4]

Experimental Protocol: Ullmann Condensation for Acridone Synthesis

-

Reactants: An o-chlorobenzoic acid and an aniline derivative.

-

Catalyst: Copper powder or a copper salt.

-

Procedure:

-

The o-chlorobenzoic acid and the aniline are heated in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent.

-

The resulting N-phenylanthranilic acid is then cyclized in the presence of a dehydrating agent, such as sulfuric acid or polyphosphoric acid, to yield the acridone.

-

The acridone can be subsequently reduced to the corresponding acridine.

-

Quantitative Analysis of Biological Activity

The biological efficacy of acridine-based compounds has been extensively studied against a wide range of cancer cell lines, bacteria, and parasites. The following tables summarize key quantitative data, providing a comparative overview of their activity.

Table 1: Anticancer Activity of Acridine Derivatives (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Amsacrine | HL-60 (Leukemia) | 0.031 | [3] |

| 9-Anilinoacridine | K562 (Leukemia) | Varies | [3] |

| DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) | Various | Varies | [9] |

| Acridine Orange | Various | Varies | [9] |

| Proflavine | Various | Varies | [9] |

| Quinacrine | Various | Varies | [7] |

Table 2: Antibacterial Activity of Acridine Derivatives (MIC values in µg/mL)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Proflavine | Staphylococcus aureus | 2-8 | [10] |

| 9-Aminoacridine | Escherichia coli | 16-64 | [10] |

| Acriflavine | Staphylococcus aureus | 1-4 | [10] |

Table 3: Antimalarial Activity of Acridine Derivatives (IC₅₀ values in nM)

| Compound | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |

| Mepacrine (Quinacrine) | D6 | 18.5 | [11] |

| Mepacrine (Quinacrine) | W2 | 145 | [11] |

| Pyronaridine | D10 | 1.8 | [11] |

Key Mechanisms of Action: A Visual Guide

The primary mechanisms of action for many biologically active acridine compounds involve their interaction with DNA and the inhibition of topoisomerase enzymes. These processes can be visualized through signaling pathway diagrams.

DNA Intercalation

The planar structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, distorts the DNA structure, interfering with fundamental cellular processes like replication and transcription.

Caption: DNA Intercalation by Acridine Derivatives.

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. Acridine derivatives can act as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.

Caption: Topoisomerase II Inhibition by Acridine Derivatives.

Experimental Workflows

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is commonly used to assess the DNA intercalating ability of a compound. Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that can displace EtBr from the DNA will cause a decrease in fluorescence.

Caption: Workflow for DNA Intercalation Assay.

Experimental Protocol: DNA Intercalation Assay

-

Materials: Calf thymus DNA, ethidium bromide, test acridine compound, appropriate buffer (e.g., Tris-HCl).

-

Procedure:

-

Prepare a solution of DNA in the buffer.

-

Add ethidium bromide to the DNA solution and allow it to intercalate, resulting in a stable, high-fluorescence complex.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex.

-

Titrate the solution with increasing concentrations of the acridine test compound.

-

After each addition, allow the system to equilibrate and measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates that the test compound is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.

-

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate. In the presence of topoisomerase II, the kDNA is decatenated into individual minicircles, which can be separated by gel electrophoresis.

Caption: Workflow for Topoisomerase II Decatenation Assay.

Experimental Protocol: Topoisomerase II Decatenation Assay

-

Materials: Kinetoplast DNA (kDNA), human topoisomerase II enzyme, ATP, reaction buffer, test acridine compound, agarose gel electrophoresis system.

-

Procedure:

-

Set up a reaction mixture containing kDNA, topoisomerase II, and ATP in the appropriate reaction buffer.

-

Add the acridine test compound at various concentrations to the reaction mixtures.

-

Incubate the reactions at 37°C to allow for the decatenation process.

-

Stop the reaction by adding a stop buffer (containing a protein denaturant and a tracking dye).

-

Separate the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a DNA stain (e.g., ethidium bromide).

-

Inhibition of topoisomerase II activity is indicated by the persistence of the high molecular weight, catenated kDNA at the top of the gel, as opposed to the faster-migrating, decatenated minicircles.

-

Conclusion and Future Directions

The journey of acridine-based compounds from their discovery in coal tar to their current status as vital therapeutic agents is a testament to the power of medicinal chemistry. Their ability to interact with fundamental cellular components like DNA and topoisomerases has established them as a cornerstone in the treatment of cancer and infectious diseases. The rich history and diverse biological activities of acridines continue to inspire the design and synthesis of novel derivatives with improved efficacy, selectivity, and reduced side effects. As our understanding of disease mechanisms deepens, the versatile acridine scaffold is poised to remain a critical platform for the development of the next generation of targeted therapies.

References

- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Uses of Amsacrine and Prochlorperazine | PPTX [slideshare.net]

- 4. HU201016B - Process for producing 3,6-diaminoacridine (proflavin) - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. firsthope.co.in [firsthope.co.in]

- 7. Frontiers | Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds [frontiersin.org]

- 8. Synthesis Of Hetero-cyclic Drugs 2 | PPTX [slideshare.net]

- 9. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 9-Aminoacridine Derivatives: A Technical Overview for Drug Development

Introduction: The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry. Its planar structure is uniquely suited for intercalation between the base pairs of DNA, a property that has been exploited in the development of a wide range of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] Among its numerous analogues, 9-aminoacridine derivatives have emerged as a particularly promising class of compounds, demonstrating significant antiproliferative properties.[2]

While extensive research exists for the broader class of 9-aminoacridine derivatives, specific data on 9-Amino-2-bromoacridine derivatives is limited in publicly available literature. Halogenation is a common and effective strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, understanding the biological activities of the parent 9-aminoacridine scaffold provides a critical foundation for predicting the potential efficacy and mechanism of action of its 2-bromo substituted counterparts. This guide synthesizes the current understanding of 9-aminoacridine derivatives, focusing on their mechanism of action, anticancer activity, and the experimental protocols used for their evaluation.

Core Mechanisms of Action

The cytotoxic effects of 9-aminoacridine derivatives are primarily attributed to their interaction with cellular DNA and the inhibition of key enzymes involved in DNA topology and replication. This multi-faceted approach disrupts essential cellular processes, leading to cell cycle arrest and apoptosis.[3]

-

DNA Intercalation: The planar tricyclic ring system of the acridine core allows it to slide between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with the processes of replication and transcription.[4]

-

Topoisomerase II Inhibition: A major mechanism of action is the inhibition of human topoisomerase II (Topo II), an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] These derivatives can act as "Topo II poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks and triggers apoptotic cell death.[6] Some acridine-based agents have been developed as catalytic inhibitors that do not generate these DNA strand breaks, a strategy aimed at reducing the risk of secondary malignancies.[7]

-

Modulation of Signaling Pathways: Beyond direct DNA interaction, 9-aminoacridine derivatives have been shown to influence critical cellular signaling pathways that are often deregulated in cancer. These include the suppression of the PI3K/AKT/mTOR and NF-κB pathways and the induction of the p53 tumor suppressor pathway.[2][4]

Caption: General mechanism of 9-Aminoacridine derivatives.

Anticancer Activity: Quantitative Data

The in vitro anticancer activity of 9-aminoacridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the concentration causing 50% cell death (CTC50). The tables below summarize the cytotoxic activities of several representative (non-brominated) 9-aminoacridine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Selected 9-Anilinoacridine Derivatives

| Compound | Cell Line | Cancer Type | CTC50 (µg/mL) | Reference |

| Compound 7 | A-549 | Lung Cancer | 36.25 | |

| HeLa | Cervical Cancer | 31.25 | ||

| Compound 9 | A-549 | Lung Cancer | 18.75 | |

| HeLa | Cervical Cancer | 13.75 |

Note: Compound 9, featuring a methoxy group at position '2', demonstrated more potent activity, highlighting the significance of substitutions on the acridine ring.

Table 2: Cytotoxicity of Selected 9-Aminoacridine-4-carboxamide Derivatives

| Compound | Cell Line | Cancer Type | CTC50 (µg/mL) | Reference |

| Compound 5b | HeLa | Cervical Cancer | 47.50 | [8] |

| Compound 5e | A-549 | Lung Cancer | 100 | [8] |

Key Experimental Protocols

The evaluation of 9-aminoacridine derivatives relies on a set of standardized in vitro assays to determine their cytotoxicity and mechanism of action.

Protocol 1: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., A-549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

9-Aminoacridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 7,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds (e.g., 6.25 to 100 µM).[9] Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50/CTC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Topoisomerase IIα Inhibition Assay (DNA Relaxation)

This assay determines if a compound inhibits the ability of Topo IIα to relax supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Human Topoisomerase IIα enzyme

-

Assay buffer

-

ATP

-

Test compounds and positive control (e.g., amsacrine, etoposide)

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose gel (e.g., 1%)

-

Gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, supercoiled plasmid DNA, and the test compound at the desired concentration (e.g., 100 µM).[10]

-

Enzyme Addition: Add the Topo IIα enzyme to the reaction mixture. Include controls: a lane with no enzyme (supercoiled DNA), a lane with enzyme but no compound (relaxed DNA), and a lane with a known Topo II inhibitor.[10]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[10]

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye. This solution typically contains SDS to denature the enzyme and proteinase K to digest it, releasing it from the DNA.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until there is adequate separation between the supercoiled and relaxed forms of the plasmid.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo IIα activity is indicated by the presence of the supercoiled DNA band in the compound-treated lane, similar to the no-enzyme control. In contrast, the lane with active enzyme will show a band corresponding to relaxed DNA.

Conclusion and Future Directions

9-Aminoacridine derivatives represent a robust and versatile scaffold for the development of novel anticancer agents. Their established mechanisms of action, centered on DNA intercalation and topoisomerase II inhibition, provide a clear pathway for their cytotoxic effects. While the biological profile of 2-bromo substituted derivatives has not been extensively reported, the potent activity of other 2-substituted analogues suggests that this is a promising area for future investigation. Further synthesis and evaluation of this compound derivatives are warranted to elucidate their specific activity, selectivity, and potential for clinical development. Combination therapies, pairing these derivatives with other chemotherapeutic agents like cisplatin, have also shown promise and merit further exploration.[7]

References

- 1. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold [mdpi.com]

- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]

9-Aminoacridine Derivatives: A Technical Guide to their Potential as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-aminoacridine derivatives as a promising class of fluorescent probes. While specific data on 9-Amino-2-bromoacridine is limited in publicly available literature, this document consolidates information on the synthesis, photophysical properties, and applications of closely related 9-aminoacridine compounds. This guide aims to serve as a valuable resource for researchers interested in the development and application of novel fluorescent probes for cellular imaging and sensing.

Synthesis of 9-Aminoacridine Derivatives

The synthesis of 9-aminoacridine derivatives can be achieved through various chemical routes. A common strategy involves the reaction of a 9-chloroacridine precursor with an appropriate amine. The following is a generalized protocol based on the synthesis of 3-(9-aminoacridin-2-yl) propionic acid, a fluorescent 9-aminoacridine derivative.[1]

Experimental Protocol: Synthesis of a 9-Aminoacridine Derivative[1]

-

Step 1: Synthesis of 2-bromo-9-chloroacridine. This intermediate is synthesized from 2-bromophenylacetic acid and 4-chloroaniline through a multi-step process involving cyclization.

-

Step 2: Amination. The 9-chloroacridine derivative is reacted with an ammonium salt (e.g., ammonium carbonate) in the presence of a catalyst such as phenol. This step introduces the amino group at the 9-position.

-

Step 3: Functionalization. Further modifications can be introduced. For instance, a Heck reaction can be employed to add a functional side chain, such as a propionic acid group, to the acridine core.[1] This is achieved by reacting the brominated acridine with an acrylate in the presence of a palladium catalyst.

-

Step 4: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired 9-aminoacridine derivative.

Photophysical Properties of 9-Aminoacridine Derivatives

9-Aminoacridine and its derivatives are known for their fluorescent properties. The photophysical characteristics can be tuned by modifying the chemical structure of the acridine core and its substituents. Below is a summary of the reported photophysical properties for a representative 9-aminoacridine derivative.

| Property | Value | Conditions | Reference |

| Absorption Maximum (λabs) | 405 nm | In Phosphate Buffered Saline (PBS) | [1] |

| Extinction Coefficient (ε) | 8430 M-1cm-1 | In PBS | [1] |

| Emission Maximum (λem) | Not specified | In PBS, Excitation at 405 nm | [1] |

| Fluorescence Quantum Yield (Φ) | 0.95 ± 0.02 | In water (Dimethyl POPOP as reference) | [1] |

| Fluorescence Lifetime (τ) | 17.0 ns | In PBS, Excitation at 405 nm | [1] |

Applications as Fluorescent Probes

9-Aminoacridine derivatives have been explored for various applications as fluorescent probes in biological systems, leveraging their ability to intercalate into DNA and their sensitivity to the local microenvironment.

Cellular Imaging

The fluorescent nature of 9-aminoacridines makes them suitable for cellular imaging. Their ability to stain cellular components, particularly the nucleus and cytoplasmic vacuoles, has been noted.[2] For instance, 9-amino-4-methyl-acridine exhibits high fluorescence in basophilic cellular structures.[2]

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions until the desired confluency is reached.

-

Probe Preparation: Prepare a stock solution of the 9-aminoacridine derivative in a suitable solvent like DMSO. Dilute the stock solution to the desired working concentration in a physiologically compatible buffer (e.g., PBS).

-

Staining: Remove the culture medium from the cells and wash with PBS. Incubate the cells with the staining solution containing the 9-aminoacridine probe for a specific duration (e.g., 15-30 minutes) at 37°C.

-

Washing: Remove the staining solution and wash the cells multiple times with PBS to remove any unbound probe.

-

Imaging: Mount the coverslip on a microscope slide with a suitable mounting medium. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for the excitation and emission wavelengths of the specific 9-aminoacridine derivative.

Sensing of the Mitochondrial Membrane Environment

9-Aminoacridine has been utilized as a fluorescent probe to study the electrical diffuse layer associated with plant mitochondrial membranes.[3][4] The fluorescence of 9-aminoacridine is quenched upon association with the negatively charged mitochondrial membrane.[3][4] This quenching can be reversed by the addition of cations, which screen the surface charge.[3][4] This property allows for the investigation of cation behavior at the membrane surface.

Caption: Workflow for using 9-aminoacridine to probe mitochondrial membrane surface charge.

Signaling Pathways and Logical Relationships

The utility of 9-aminoacridine derivatives as fluorescent probes often relies on their interaction with biological macromolecules, leading to a change in their fluorescence properties. One such application is in fluorescence lifetime-based assays.

Fluorescence Lifetime Assay Principle

A 9-aminoacridine derivative with a long fluorescence lifetime can be incorporated into a peptide substrate for a specific enzyme.[1] If a tryptophan residue is also present in the peptide, it can act as a quencher, reducing the fluorescence lifetime of the acridine moiety when in close proximity. Upon enzymatic cleavage of the peptide, the acridine and tryptophan are separated, leading to an increase in the fluorescence lifetime of the 9-aminoacridine probe.[1]

Caption: Principle of a fluorescence lifetime assay using a 9-aminoacridine peptide derivative.

Conclusion

9-Aminoacridine derivatives represent a versatile class of fluorophores with significant potential for development as fluorescent probes. Their favorable photophysical properties, including high quantum yields and long fluorescence lifetimes for certain derivatives, make them attractive candidates for various bio-imaging and sensing applications. While more research is needed to fully explore the capabilities of specific derivatives like this compound, the existing body of knowledge on the 9-aminoacridine scaffold provides a strong foundation for future innovations in the field of fluorescent probe design and application.

References

- 1. rsc.org [rsc.org]

- 2. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 9-Amino-2-bromoacridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-2-bromoacridine is a halogenated aminoacridine, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and materials science. Acridine derivatives are known for a wide range of biological activities, and their utility is often dictated by their physicochemical properties.[1] Key among these are solubility and stability, which are critical determinants for formulation development, analytical method validation, and overall viability as a drug candidate or functional material. This technical guide presents a thorough examination of the expected solubility and stability profiles of this compound and provides detailed methodologies for their experimental determination.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited, its general physicochemical properties can be inferred from its chemical structure and by comparison with analogous compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₉BrN₂ | [2] |

| Molecular Weight | 273.13 g/mol | [2] |

| Appearance | Expected to be a yellow to orange crystalline solid. | Based on known acridine compounds. |

| Melting Point | Data not available. For comparison, the related compound 9-Bromoacridine has a melting point of 115-119 °C. | [3] |

| pKa | Data not available. The 9-amino group is expected to confer basic properties to the molecule. | Based on general chemical principles. |

Solubility Profile

The solubility of this compound is governed by the contributions of its constituent parts: the large, hydrophobic acridine nucleus, the polar 9-amino group, and the electron-withdrawing bromo substituent.

Predicted Solubility Behavior

-

Aqueous Solubility: The molecule is expected to have low solubility in neutral water due to the dominance of the hydrophobic acridine core. However, in acidic aqueous solutions, the protonation of the 9-amino group to form a cationic species should significantly enhance its solubility.

-

Organic Solubility: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar amino functionality and engage in π-π stacking interactions with the aromatic ring system. Good solubility is also expected in alcohols like methanol and ethanol. Conversely, low solubility is predicted in non-polar solvents such as hexane and toluene.

Quantitative Solubility Data (Template)

Researchers can utilize the following table to systematically record experimentally determined solubility data for this compound at a standardized temperature (e.g., 25 °C).

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water (pH 7.0) | 80.1 | |||

| 0.1 M HCl | ~80 | |||

| 0.1 M NaOH | ~80 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Isopropanol | 19.9 | |||

| Acetone | 20.7 | |||

| Acetonitrile | 37.5 | |||

| Dichloromethane | 8.9 | |||

| Dimethyl sulfoxide (DMSO) | 46.7 | |||

| Dimethylformamide (DMF) | 36.7 | |||

| Tetrahydrofuran (THF) | 7.6 | |||

| Toluene | 2.4 | |||

| Hexane | 1.9 |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[4]

Objective: To ascertain the saturation solubility of this compound in a variety of solvents.

Materials:

-

This compound

-

A range of analytical grade solvents

-

Vials equipped with screw caps

-

An orbital shaker or vortex mixer

-

A temperature-controlled water bath or incubator

-

A centrifuge

-

An analytical balance

-

A validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Introduce an excess amount of this compound into a vial containing a known volume of the chosen solvent. It is crucial to have undissolved solid present to ensure that a saturated solution is achieved.

-

Securely seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Following agitation, let the vials remain undisturbed at the same constant temperature to permit the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the collected aliquot with an appropriate solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique (HPLC or UV-Vis spectrophotometry).

-

From the determined concentration, calculate the solubility of the compound in the original solvent, expressing the result in mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The chemical stability of this compound is paramount for its storage, handling, formulation, and ultimate efficacy. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

Predicted Stability Behavior

-

Hydrolytic Stability: Acridine derivatives may undergo hydrolysis, especially under harsh acidic or basic conditions. Studies on related aza-acridine derivatives have shown stability in aqueous environments.[5] It is hypothesized that this compound will exhibit maximal stability in aqueous solutions with a neutral pH.

-

Oxidative Stability: The electron-rich nature of the acridine ring system and the presence of an amino group suggest a potential susceptibility to oxidation. Long-term exposure to atmospheric oxygen or other oxidizing agents could result in degradation.

-

Photostability: Acridine compounds are known to be photosensitive.[6] Exposure to ultraviolet or visible light could trigger photochemical degradation. Therefore, solutions and solid forms of this compound should be shielded from light.

-

Thermal Stability: As crystalline solids, acridine derivatives generally possess good thermal stability.[7][8] In solution, however, elevated temperatures are likely to accelerate other degradation processes such as hydrolysis and oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and to develop stability-indicating analytical methods.[9][10]

Experimental Protocol: Forced Degradation Studies

Objective: To probe the degradation pathways of this compound under a variety of stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

A calibrated photostability chamber

-

A calibrated laboratory oven

-

An HPLC system equipped with a diode array detector (DAD) or a mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Prepare a solution of this compound in an acidic medium (e.g., 0.1 M HCl). Subject the solution to elevated temperature (e.g., 60 °C) for a specified duration. Collect samples at regular intervals, neutralize them, and analyze using HPLC.

-

Base Hydrolysis: Prepare a solution of this compound in a basic medium (e.g., 0.1 M NaOH). Maintain the solution at room temperature or apply gentle heating. Collect and neutralize samples for HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and introduce an oxidizing agent such as hydrogen peroxide. Monitor the degradation process at room temperature.

-

Photolytic Degradation: In accordance with ICH Q1B guidelines, expose both a solution and the solid form of this compound to a controlled light source in a photostability chamber.[11][12][13] A control sample, shielded from light, should be maintained under identical conditions.

-

Thermal Degradation: Place both the solid compound and a solution of it in a laboratory oven at elevated temperatures (e.g., 60 °C, 80 °C).

Analysis:

-

Employ a validated stability-indicating HPLC method to resolve the parent compound from any resulting degradation products.

-

Calculate the percentage of degradation of this compound over time.

-

For significant degradation products, use advanced analytical techniques such as LC-MS and NMR for structural characterization.

Logical Workflow for a Forced Degradation Study:

Caption: Overview of a forced degradation study workflow.

Summary of Stability Data (Template)

The following table provides a structured format for summarizing the outcomes of forced degradation studies.

| Stress Condition | Reagents/Parameters | Incubation Time | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | ||||

| Base Hydrolysis | 0.1 M NaOH, RT | ||||

| Oxidation | 3% H₂O₂, RT | ||||

| Photolysis | ICH Q1B | ||||

| Thermal (Solid) | 80 °C | ||||

| Thermal (Solution) | 60 °C |

Interplay of Physicochemical Properties and Stability

The stability of this compound is intrinsically linked to its fundamental physicochemical properties. The diagram below illustrates these relationships.

Caption: Factors influencing the stability of this compound.

Conclusion